

A Comparative Guide to 4-Nitropyridine N-oxide-d4 Standard for Researchers

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Compound of Interest

Compound Name: 4-Nitropyridine N-oxide-d4

Cat. No.: B147375

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This guide provides a comprehensive comparison of the **4-Nitropyridine N-oxide-d4** isotopic standard, a critical tool for researchers, scientists, and drug development professionals. In analytical chemistry, particularly in mass spectrometry-based assays, deuterated internal standards are indispensable for accurate quantification. This document offers a detailed look at the specifications of the commercially available **4-Nitropyridine N-oxide-d4** standard, comparing it with its non-deuterated analogue and highlighting key analytical methodologies.

Data Presentation: A Comparative Analysis

The quality and specifications of a reference standard are paramount for the reliability of experimental results. Below is a summary of the typical specifications for **4-Nitropyridine N-oxide-d4** and its non-deuterated counterpart from various suppliers.

Parameter	4-Nitropyridine N-oxide-d4	4-Nitropyridine N-oxide (Non-deuterated)
Supplier	LGC Standards[1]	TCI Chemicals, Thermo Scientific, Chem-Impex[2][3][4]
CAS Number	119673-94-8[1][5][6][7][8]	1124-33-0[2][3][4][9][10][11]
Molecular Formula	C5D4N2O3[1][5][7][8]	C5H4N2O3[3][4]
Molecular Weight	144.12 g/mol [5][7][8]	140.10 g/mol [9]
Chemical Purity	min 98%[1]	>98.0% (TCI), ≥96.0% (HPLC, Thermo Scientific), ≥96% (HPLC, Chem-Impex)[2][3][4]
Isotopic Purity	99 atom % D[1]	Not Applicable
Appearance	Not explicitly stated for d4, typically yellow to brown crystals/powder for the non-deuterated form[3][4]	Yellow to brown crystals or powder[3][4]

Experimental Protocols

Accurate characterization of reference standards is crucial. The following are detailed methodologies for key experiments used to certify **4-Nitropyridine N-oxide-d4**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the chemical purity of the 4-Nitropyridine N-oxide standard.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Newcrom R1 reverse-phase column.[11][12]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications). [11][12]

- Detection: UV detection at an appropriate wavelength, determined by the UV spectrum of 4-Nitropyridine N-oxide.
- Procedure:
 - Prepare a standard solution of 4-Nitropyridine N-oxide in a suitable solvent (e.g., acetonitrile/water mixture).
 - Inject a known volume of the solution onto the HPLC system.
 - Elute the compound using the specified mobile phase.
 - Monitor the eluent at the determined UV wavelength.
 - The purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated standard.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
- Ionization Source: Electrospray ionization (ESI) or electron ionization (EI).
- Procedure:
 - Introduce a solution of the **4-Nitropyridine N-oxide-d4** standard into the mass spectrometer.
 - Acquire the mass spectrum in the appropriate mass range.
 - The presence of a prominent (P - 16)+ ion, corresponding to the loss of an oxygen atom from the molecular ion, is a characteristic feature of N-oxides.^[13]

- Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the identity and deuteration of the compound.
- The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to the fully deuterated molecule with the intensities of ions corresponding to partially deuterated or non-deuterated molecules.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

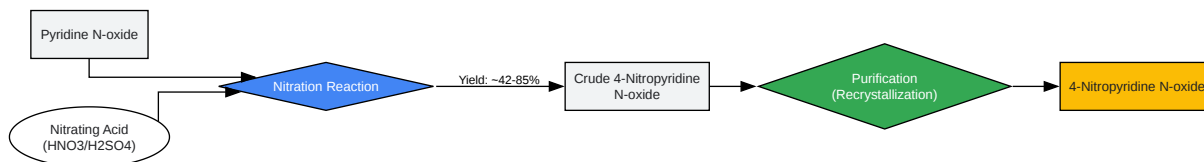
NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO- d_6 , $CDCl_3$).
- Procedure:
 - Prepare a solution of the **4-Nitropyridine N-oxide- d_4** standard in the chosen deuterated solvent.
 - Acquire the 1H NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the pyridine ring confirms successful deuteration.
 - Acquire the ^{13}C NMR spectrum to further confirm the carbon skeleton of the molecule.

Mandatory Visualizations

Synthesis Workflow of 4-Nitropyridine N-oxide

The following diagram illustrates a typical synthesis route for 4-Nitropyridine N-oxide, the precursor to the deuterated standard.

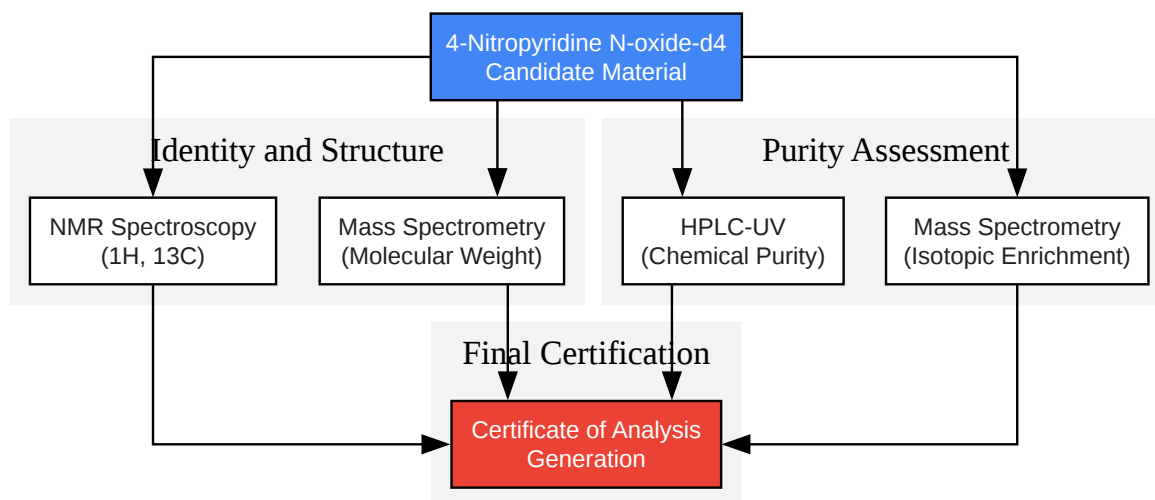


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Caption: A simplified workflow for the synthesis of 4-Nitropyridine N-oxide.

Analytical Workflow for Standard Certification

This diagram outlines the key analytical steps involved in the certification of a **4-Nitropyridine N-oxide-d4** standard.



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Caption: Key analytical steps for the certification of a **4-Nitropyridine N-oxide-d4** standard.

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